Luteolin

Catalog No.
S533862
CAS No.
491-70-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin

CAS Number

491-70-3

Product Name

Luteolin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO, not in water

Synonyms

BRN 0292084; C.I. 75590; C.I. Natural Yellow 2; CCRIS 3790; Cyanidenon 1470; Digitoflavone; Flacitran; Luteoline; Luteolol; Salifazide; Luteolin

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Luteolin is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Luteolin is a naturally occurring flavonoid characterized by its chemical structure, which is a 3′, 4′, 5, 7-tetrahydroxyflavone. It possesses a C6-C3-C6 carbon skeleton formed by two benzene rings linked by a heterocyclic ring. Luteolin appears as a yellow crystalline compound and is predominantly found in various plants, fruits, and vegetables. Its extraction from natural sources can be challenging due to its low concentration in these materials, necessitating advanced extraction techniques for significant yields .

The mechanism of action of luteolin is complex and depends on the specific biological effect being studied. Here are some proposed mechanisms:

  • Antioxidant Activity: Luteolin's hydroxyl groups scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Activity: Luteolin may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].
  • Anticancer Activity: Luteolin may induce cell death (apoptosis) in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis (blood vessel formation).
, particularly in the formation of glycosides and metal complexes. For instance, luteolin can be glycosylated enzymatically using Bacillus cereus cells in hydrophilic organic solvents, resulting in several glycosides such as luteolin 7-O-β-glucoside and luteolin 4′-O-β-glucoside . Additionally, luteolin can form complexes with metal ions like calcium, magnesium, zinc, iron, and copper. These complexes enhance its antioxidant properties and increase its efficacy in scavenging free radicals .

Luteolin exhibits a broad spectrum of biological activities, including:

  • Antioxidant: Scavenges free radicals and protects against oxidative stress .
  • Anti-inflammatory: Modulates inflammatory pathways and reduces cytokine production .
  • Anticancer: Induces cell cycle arrest and apoptosis in various cancer cell lines by targeting critical proteins involved in cell proliferation .
  • Neuroprotective: Protects neuronal cells from damage induced by oxidative stress .

These activities make luteolin a subject of interest for therapeutic applications in chronic diseases.

Synthesis of luteolin can be achieved through several methods:

  • Natural Extraction: Obtained from plants using simple extraction techniques.
  • Chemical Synthesis: A notable method involves using 1,3,5-trimethoxybenzene and 3,4-dimethoxycinnamic acid via Friedel–Crafts acylation followed by demethylation and condensation reactions .
  • Biotransformation: Enzymatic methods utilizing specific microorganisms to produce luteolin glycosides more efficiently than traditional chemical methods .

Luteolin has diverse applications across several fields:

  • Pharmaceuticals: Used for its potential anti-inflammatory and anticancer properties.
  • Cosmetics: Incorporated into formulations for its antioxidant effects.
  • Food Industry: Acts as a natural preservative and colorant due to its flavonoid nature.
  • Nutraceuticals: Employed as a dietary supplement for health benefits related to oxidative stress and inflammation .

Research on luteolin's interactions has revealed significant findings:

  • Luteolin forms stable complexes with metal ions that enhance its antioxidant capacity .
  • It interacts with proteins such as bovine serum albumin, affecting its bioavailability and efficacy .
  • Studies have shown that luteolin's metabolites are crucial for its biological activity post-administration, indicating the importance of metabolic pathways in its therapeutic effects .

Luteolin shares structural similarities with other flavonoids but possesses unique properties that distinguish it:

CompoundStructure FeaturesUnique Properties
Quercetin3′, 4′, 5, 7-tetrahydroxyflavoneStronger anti-inflammatory effects
Apigenin4′, 5, 7-trihydroxyflavoneMore potent against certain cancer types
Kaempferol3′, 4′, 5-hydroxyflavoneExhibits different cellular signaling pathways
Chrysin5, 7-dihydroxyflavoneKnown for its anxiolytic properties

Luteolin's distinct arrangement of hydroxyl groups contributes to its potent antioxidant activity and unique biological profile compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 g/mol

Monoisotopic Mass

286.04773803 g/mol

Boiling Point

348.61°C (rough estimate)

Heavy Atom Count

21

LogP

2.53 (LogP)
2.53

Appearance

Solid powder

Melting Point

329.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KUX1ZNC9J2

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 52 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.

Pictograms

Irritant

Irritant

Other CAS

491-70-3

Metabolism Metabolites

Luteolin has known human metabolites that include (2S,3S,4S,5R)-6-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and Luteolin-7-glucuronide.

Wikipedia

Luteolin
Camphorsulfonic_acid
Bismite

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

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